molecular formula C4H5NOS B3060354 5-Methylisothiazol-3-ol CAS No. 2825-29-8

5-Methylisothiazol-3-ol

Cat. No.: B3060354
CAS No.: 2825-29-8
M. Wt: 115.16 g/mol
InChI Key: QXWKDPPQOJKKFQ-UHFFFAOYSA-N
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Description

5-Methylisothiazol-3-ol is an organic compound belonging to the isothiazolinone family. It is characterized by a five-membered ring structure containing nitrogen and sulfur atoms. This compound is known for its antimicrobial properties and is widely used as a biocide in various industrial and consumer products .

Chemical Reactions Analysis

Types of Reactions: 5-Methylisothiazol-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application as a biocide and antimicrobial agent .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various halogenated derivatives and oxidized forms of this compound, which enhance its antimicrobial properties .

Mechanism of Action

The antimicrobial activity of 5-Methylisothiazol-3-ol is attributed to its ability to inhibit life-sustaining enzymes, specifically those with thiols at their active sites. It forms mixed disulfides with these enzymes, disrupting their function and leading to microbial cell death .

Comparison with Similar Compounds

  • 2-Methylisothiazol-3-ol
  • 5-Chloro-2-methylisothiazol-3-ol
  • Isoxazol-3-ol
  • 5-Methylisoxazol-3-ol

Comparison: 5-Methylisothiazol-3-ol is unique due to its specific substitution pattern, which enhances its antimicrobial properties compared to other isothiazolinones. The presence of the methyl group at the 5-position increases its efficacy and stability .

Properties

IUPAC Name

5-methyl-1,2-thiazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NOS/c1-3-2-4(6)5-7-3/h2H,1H3,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWKDPPQOJKKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60392039
Record name 5-methylisothiazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2825-29-8
Record name 5-methylisothiazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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